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A detailed guide for researchers and drug development professionals on the clinical trial data of

two leading Ileal Bile Acid Transporter (IBAT) inhibitors.

This guide provides a comprehensive comparison of Odevixibat HCl and maralixibat, two

novel treatments for cholestatic pruritus associated with rare pediatric liver diseases such as

Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS). The

information is compiled from their pivotal clinical trials to support research and development

efforts in this field.

Mechanism of Action: IBAT Inhibition
Both Odevixibat and maralixibat are inhibitors of the ileal bile acid transporter (IBAT), also

known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking this

transporter in the terminal ileum, these drugs disrupt the enterohepatic circulation of bile acids.

[3][4] This leads to a decrease in the reabsorption of bile acids, thereby increasing their fecal

excretion and reducing the overall bile acid pool in the body.[1][4] The reduction in systemic bile

acid levels is believed to alleviate the debilitating pruritus (itching) that is a hallmark of

cholestatic liver diseases.[1][2]
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Figure 1: Mechanism of Action of IBAT Inhibitors.
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Pivotal Clinical Trial Protocols
The efficacy and safety of Odevixibat and maralixibat were established in the PEDFIC 1 & 2

and ICONIC trials, respectively. Below is a summary of their experimental protocols.

Odevixibat HCl: PEDFIC 1 & 2 Trials
The PEDFIC (Progressive Familial Intrahepatic Cholestasis) program consisted of PEDFIC 1, a

Phase 3, randomized, double-blind, placebo-controlled trial, and PEDFIC 2, an open-label

extension study.[5][6]

Study Design: PEDFIC 1 was a 24-week trial where patients were randomized to receive

Odevixibat (40 µg/kg/day or 120 µg/kg/day) or a placebo.[2][7] PEDFIC 2 was a long-term,

open-label extension study for patients who completed PEDFIC 1, as well as new patients.

[8]

Inclusion Criteria: Patients aged 6 months to 18 years with a genetic confirmation of PFIC

type 1 or 2, elevated serum bile acids (sBA), and a history of significant pruritus were

included.[1]

Exclusion Criteria: Key exclusions were predicted complete absence of the bile salt export

pump (BSEP) protein, prior surgical biliary diversion, and decompensated liver disease.[1]

Dosage: In PEDFIC 1, patients received either 40 µg/kg/day or 120 µg/kg/day of Odevixibat.

[2] In PEDFIC 2, all patients received 120 µg/kg/day.[8] The recommended starting dose in

clinical practice is 40 µg/kg/day, with a possible increase to 120 µg/kg/day if there is no

improvement in pruritus after 3 months.[9][10][11]

Pruritus Assessment: Pruritus was measured using the PRUCISION™ Observer-Reported

Outcome (ObsRO) scale, a validated 5-point scale (0=No scratching to 4=Worst possible

scratching), with scores recorded twice daily by a caregiver.[12][13]

Serum Bile Acid Measurement: Serum bile acid levels were measured at baseline and at

various time points throughout the trials to assess the pharmacodynamic effect of

Odevixibat.[14]
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The ICONIC trial was a Phase 2b, randomized, double-blind, placebo-controlled withdrawal

study for patients with Alagille Syndrome.[15][16]

Study Design: The trial included an 18-week open-label treatment period with maralixibat,

followed by a 4-week randomized withdrawal period where patients either continued

maralixibat or received a placebo.[16][17] This was followed by a long-term open-label

extension.[18]

Inclusion Criteria: Patients aged 1 to 18 years with a diagnosis of ALGS, evidence of

cholestasis (sBA >3x upper limit of normal), and significant pruritus were enrolled.[15][19]

Exclusion Criteria: Patients with a history of surgical disruption of the enterohepatic

circulation, liver transplant, or decompensated cirrhosis were excluded.[15]

Dosage: The initial dose of maralixibat was 380 µg/kg once daily.[16][20] During the long-

term extension, doses could be increased.[18]

Pruritus Assessment: Pruritus was assessed daily using the Itch Reported Outcome (ItchRO)

scale, a validated 0-4 scale (0=none to 4=very severe).[21][22][23]

Serum Bile Acid Measurement: Fasting serum bile acid levels were a primary endpoint and

were measured at baseline and throughout the study to evaluate the drug's efficacy.[15]
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Figure 2: Generalized Pivotal Clinical Trial Workflow.
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The following tables summarize the key efficacy data from the pivotal trials of Odevixibat and

maralixibat.

Table 1: Pruritus Efficacy Data

Feature Odevixibat HCl (PEDFIC 1) Maralixibat (ICONIC)

Primary Pruritus Endpoint
Proportion of positive pruritus

assessments over 24 weeks

Change in ItchRO(Obs) score

from baseline to week 18

Endpoint Result

53.5% in the Odevixibat arms

vs. 28.7% in the placebo arm

(p=0.004)[2]

Mean change of -1.70 from

baseline (p < 0.0001)[15]

Clinically Meaningful

Improvement

42.9% of patients on

Odevixibat had a ≥1-point

improvement in pruritus score

at week 24 vs. 10.5% on

placebo (p=0.018)[2]

A ≥1-point reduction in

ItchRO(Obs) is considered

clinically meaningful[21]

Table 2: Serum Bile Acid (sBA) Efficacy Data

Feature Odevixibat HCl (PEDFIC 1) Maralixibat (ICONIC)

Primary sBA Endpoint
Proportion of patients with sBA

response at week 24

Change in sBA during the 4-

week randomized withdrawal

phase

Endpoint Result

33.3% of subjects on

Odevixibat had a protocol-

defined sBA reduction vs. 0%

on placebo (p=0.003)[2]

Significant increases in sBA in

the placebo group (94 µmol/L)

vs. maintained effect in the

maralixibat group[16]

Mean sBA Reduction

Mean reduction of 114.3

µmol/L in the Odevixibat arms

vs. an increase of 13.1 µmol/L

in the placebo arm (p=0.002)

[2]

From baseline to week 48, sBA

improved by -96 µmol/L[16]
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Safety and Tolerability
Both Odevixibat and maralixibat were generally well-tolerated in their respective clinical trials.

Table 3: Common Adverse Events

Adverse Event Odevixibat HCl (PEDFIC 1) Maralixibat (ICONIC)

Most Common AE
Diarrhea/frequent bowel

movements[2]

Diarrhea and abdominal

pain[17]

Incidence of Diarrhea

9.5% in Odevixibat-treated

patients vs. 5.0% in placebo

patients[2]

Most frequent treatment-

emergent adverse event[17]

Serious Adverse Events

(SAEs)

No drug-related SAEs

reported[2]

Four serious TEAEs reported,

all unrelated to maralixibat[17]

Comparative Framework
When evaluating Odevixibat and maralixibat, researchers and clinicians should consider

several key factors.

Odevixibat vs. Maralixibat

Target Disease
(PFIC vs. ALGS)
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Figure 3: Key Parameters for Drug Comparison.
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Both Odevixibat HCl and maralixibat have demonstrated significant efficacy in reducing

cholestatic pruritus and serum bile acids in patients with PFIC and ALGS, respectively. Their

shared mechanism of action as IBAT inhibitors represents a targeted approach to managing

these debilitating conditions. While their pivotal trials have shown promising results, ongoing

long-term studies will further elucidate their sustained safety and efficacy profiles. This

comparative guide provides a foundational overview for researchers and drug development

professionals to understand the clinical landscape of these two important therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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